Radiosensitization: BrdU vs. EdU in Glioma Models
BrdU confers a quantifiable radiosensitization advantage over EdU that is directly relevant to both preclinical radiation biology studies and clinical glioblastoma protocols. In rat RT2 glioma cells, BrdU incorporation (via BrdC prodrug conversion) achieved a sensitizer enhancement ratio (SER) of 1.4-2.3 compared with adenoviral control-infected cells, with cell killing correlated linearly with the extent of BrdU substitution in DNA [1]. Critically, EdU does not induce sensitization to photons to the same degree as BrdU, a functional divergence attributed to the distinct chemical nature of the 5-ethynyl versus 5-bromo substituent [2]. Therefore, EdU cannot serve as a functional radiosensitizer substitute for BrdU in either in vitro clonogenic survival assays or in vivo tumor regression models.
| Evidence Dimension | Radiosensitizer enhancement ratio (SER) in glioma cells |
|---|---|
| Target Compound Data | SER = 1.4-2.3 (compared to Adβgal control) |
| Comparator Or Baseline | EdU: does not induce sensitization to photons to the same degree as BrdU |
| Quantified Difference | BrdU produces SER 1.4-2.3; EdU produces minimal/no comparable sensitization |
| Conditions | Rat RT2 glioma cells in vitro; BrdU incorporated via 10-100 µM BrdC; 4 Gy X-ray |
Why This Matters
Researchers investigating radiation-DNA damage interactions or developing radiosensitizing combination therapies require BrdU specifically; EdU is functionally inert for this endpoint.
- [1] Brust D, Feden J, Farnsworth J, Amir C, Broaddus WC, Valerie K. Radiosensitization of rat glioma with bromodeoxycytidine and adenovirus expressing herpes simplex virus-thymidine kinase delivered by slow, rate-controlled positive pressure infusion. Cancer Gene Ther. 2000;7(5):778-88. View Source
- [2] Haskins JS, Su C, Maeda J, Walsh KD, Haskins AH, et al. Evaluating the Genotoxic and Cytotoxic Effects of Thymidine Analogs, 5-Ethynyl-2'-Deoxyuridine and 5-Bromo-2'-Deoxyurdine to Mammalian Cells. Int J Mol Sci. 2020;21(18):6631. View Source
